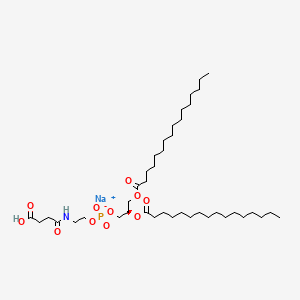
16:0 Succinyl PE
Übersicht
Beschreibung
16:0 Succinyl PE, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)(DPPE), is a head group modified functionalized lipid. Functionalized lipids act as reporter molecules.
Wissenschaftliche Forschungsanwendungen
Copolymersynthese
16:0 Succinyl PE: spielt eine entscheidende Rolle bei der Synthese von Copolymeren. Insbesondere:
- PHEA-EDA-DPPE-GAL Copolymer: Dieses Copolymer wird unter Verwendung von This compound hergestellt. Es findet Anwendung in Arzneimittelträgersystemen, einschließlich:
Biophysikalische Studien
Biophysiker verwenden this compound, um Lipiddoppelschicht-Eigenschaften zu untersuchen:
Zusammenfassend lässt sich sagen, dass This compound ein vielseitiges Lipid ist, das Anwendungen in den Bereichen Arzneimittelverabreichung, biomimetische Studien und Oberflächenmodifikation umfasst. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden! 😊
Wirkmechanismus
Target of Action
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate, also known as 16:0 Succinyl PE, is a head group modified functionalized lipid . It acts as a reporter molecule and is primarily targeted towards the formation of liposomes , which are the main component of vesicles with concentric phospholipid bilayer membranes .
Mode of Action
The compound interacts with its targets by simulating the biological phospholipid membrane . This biomimetic approach tricks cells to recognize a device as part of their native environment, tightening the cell-chip coupling . The negative charges on the compound may influence neurite elongation and branching, highlighting the potential of surface charge to tune neuronal processes at the neuron–SLB interface .
Biochemical Pathways
The compound is involved in the production of PHEA-EDA-DPPE-GAL copolymer . This copolymer is used in the preparation of ribavirin (RBV) tripalmitate-loaded nanoparticles, acting as hepatic cell-targeted carriers for hepatitis C treatment . The compound’s role in this pathway suggests its potential influence on the citric acid cycle , as succinyl-CoA, a similar compound, is a branch point for the synthesis of heme .
Pharmacokinetics
It is known that the compound is a powder form and is stored at a temperature of -20°C . Its molecular formula is C41H77NO11PNa and it has a molecular weight of 814.01 .
Result of Action
The compound’s action results in the formation of liposomes that can be used to construct drug delivery systems for anti-cancer and anti-infection fields . In addition, it is used in the production of a copolymer that aids in the creation of hepatic cell-targeted carriers for hepatitis C treatment .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and storage conditions . It is stored at a temperature of -20°C The compound’s stability is maintained for 1 year .
Biochemische Analyse
Biochemical Properties
16:0 Succinyl PE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of liposomes, which are vesicles with concentric phospholipid bilayer membranes . These liposomes can trap highly polar water-soluble payloads in their internal aqueous space, while lipophilic payloads can partition into and become part of the lipid bilayer .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as a delivery system for anti-cancer and anti-infection drugs . It is especially useful for delivering antisense oligonucleotides, overcoming problems such as inefficient cellular uptake and rapid loss in the body .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form liposomes that can encapsulate and deliver various payloads. These liposomes can interact with cellular membranes, facilitating the delivery of payloads into cells . This mechanism is particularly effective for the delivery of antisense oligonucleotides .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the formation of liposomes. These liposomes can interact with various transporters and binding proteins, influencing its localization or accumulation .
Eigenschaften
IUPAC Name |
sodium;2-(3-carboxypropanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/q;+1/p-1/t37-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBBOJBLMMDIFP-GKEJWYBXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NNaO11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677169 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186800-61-3 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


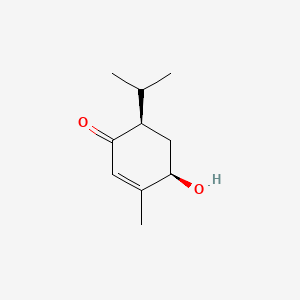
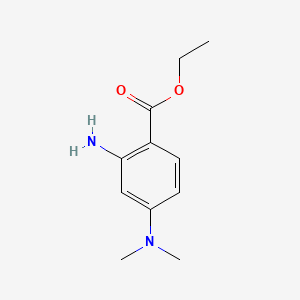

![(S)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B575266.png)
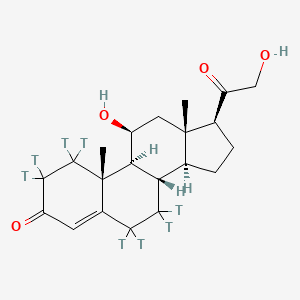

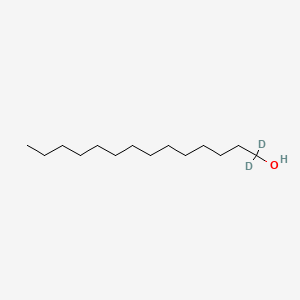

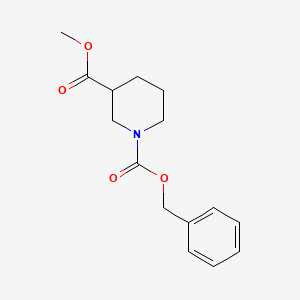
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine](/img/structure/B575281.png)

![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)
